1H-Perimidine
Overview
Description
1H-Perimidine is a versatile nitrogen-containing heterocyclic compound with a tricyclic structure. It is known for its unique electronic properties, which make it valuable in various fields such as medicinal chemistry, material science, and industrial applications . The compound was first identified in 1874 by de Aguiar and has since been extensively studied for its diverse chemical behavior and applications .
Preparation Methods
1H-Perimidine can be synthesized through various methods, including traditional and modern techniques. Some of the common synthetic routes include:
Condensation Reactions: One of the earliest methods involves the condensation of 1,8-diaminonaphthalene with aldehydes or ketones under acidic conditions.
Microwave-Assisted Synthesis: This modern technique uses microwave radiation to accelerate the reaction between 1,8-diaminonaphthalene and carbonyl compounds, resulting in higher yields and shorter reaction times.
Catalyst-Assisted Synthesis: Various catalysts such as ionic liquids, metal catalysts, and nanocatalysts have been employed to enhance the efficiency of perimidine synthesis.
Industrial production methods often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Perimidine undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature and pressure conditions . The major products formed from these reactions are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1H-Perimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound derivatives have shown potential as anticancer, antiviral, and antimicrobial agents due to their ability to interact with biological targets.
Material Science: This compound-based compounds are used in the development of photochromic materials, sensors, and dyes due to their unique electronic properties.
Industrial Chemistry: This compound is used as a corrosion inhibitor, dye intermediate, and in the synthesis of polymers and plastics.
Mechanism of Action
The mechanism of action of perimidine involves its interaction with various molecular targets and pathways. For example, in medicinal applications, perimidine derivatives can intercalate with DNA, inhibiting the replication of cancer cells . The compound’s electronic properties also allow it to form complexes with metals, enhancing its activity in catalytic processes .
Comparison with Similar Compounds
1H-Perimidine is often compared with other nitrogen-containing heterocycles such as pyrimidine, quinazoline, and benzimidazole. While these compounds share some structural similarities, perimidine’s unique tricyclic structure and electronic properties set it apart . For instance, perimidine’s ability to form stable complexes with metals and its amphoteric nature make it more versatile in various applications .
Similar compounds include:
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Quinazoline: A bicyclic compound with fused benzene and pyrimidine rings.
Benzimidazole: A bicyclic compound with fused benzene and imidazole rings.
This compound’s unique properties make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
1H-perimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQTWLBJPNLKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174343 | |
Record name | Perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204-02-4 | |
Record name | Perimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000204024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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